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Compound of Interest

Compound Name: 5-Ethoxy-2-nitroaniline

Cat. No.: B189149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 5-Ethoxy-2-nitroaniline, a key intermediate in various synthetic pathways. Due to the

limited availability of published experimental spectra for this specific molecule, this guide

leverages predictive analysis based on its structural features and by drawing comparisons with

closely related, well-characterized analogs. The information herein serves as a valuable

resource for the identification, characterization, and quality control of 5-Ethoxy-2-nitroaniline
in a research and development setting.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 5-Ethoxy-2-
nitroaniline. These predictions are based on established principles of spectroscopy and data

from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~7.8 - 8.0 d 1H Ar-H ortho to NO₂

~6.8 - 7.0 dd 1H
Ar-H ortho to NH₂ and

meta to NO₂

~6.6 - 6.7 d 1H
Ar-H meta to NH₂ and

ortho to OCH₂CH₃

~4.8 - 5.2 br s 2H NH₂

4.0 - 4.2 q 2H -OCH₂CH₃

1.3 - 1.5 t 3H -OCH₂CH₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) (ppm) Assignment

~155 - 158 C-O (aromatic)

~140 - 142 C-NH₂ (aromatic)

~135 - 138 C-NO₂ (aromatic)

~120 - 125 Ar-CH

~110 - 115 Ar-CH

~105 - 110 Ar-CH

~63 - 65 -OCH₂CH₃

~14 - 16 -OCH₂CH₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3500 Strong, Sharp (doublet)
N-H stretching (asymmetric

and symmetric)

3000 - 3100 Medium Aromatic C-H stretching

2850 - 2980 Medium Aliphatic C-H stretching

~1620 Strong N-H bending (scissoring)

1570 - 1590 Strong Aromatic C=C stretching

1500 - 1530 Very Strong Asymmetric NO₂ stretching

1330 - 1360 Very Strong Symmetric NO₂ stretching

1200 - 1250 Strong Aryl-O stretching

~1040 Strong C-O stretching (ethoxy)

Mass Spectrometry (MS)
m/z Relative Intensity Assignment

182 High [M]⁺ (Molecular Ion)

153 Moderate [M - C₂H₅]⁺

136 Moderate [M - NO₂]⁺

123 Moderate [M - C₂H₅ - NO]⁺

108 High [M - NO₂ - C₂H₄]⁺

95 Moderate [C₆H₅O]⁺

78 Moderate [C₆H₆]⁺

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 5-Ethoxy-2-nitroaniline.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if

necessary.

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

The height of the solution in the NMR tube should be approximately 4-5 cm.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks.

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain

a good signal-to-noise ratio.

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be

required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g.,

CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
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This protocol is for the analysis of a solid sample using the KBr pellet method.

Sample Preparation:

Weigh approximately 1-2 mg of 5-Ethoxy-2-nitroaniline and 100-200 mg of dry, finely

ground potassium bromide (KBr).

Combine the sample and KBr in an agate mortar and pestle.

Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

Transfer a portion of the powdered mixture into a pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:

Prepare a dilute solution of 5-Ethoxy-2-nitroaniline in a volatile organic solvent (e.g.,

methanol or dichloromethane).

Introduce the sample into the mass spectrometer, often via a direct insertion probe or

through a gas chromatograph (GC) for separation prior to analysis.

For direct insertion, a small amount of the solid sample can be placed in a capillary tube at

the end of the probe.
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Ionization and Analysis:

The sample is vaporized by heating in the ion source under high vacuum.

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70

eV), causing ionization and fragmentation.

The resulting positively charged ions (the molecular ion and various fragment ions) are

accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion at a specific m/z value.

Data Presentation:

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The peak with the highest m/z value, if present, typically corresponds to the molecular ion.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 5-Ethoxy-2-nitroaniline.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of 5-Ethoxy-2-nitroaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189149#spectroscopic-data-of-5-ethoxy-2-
nitroaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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